Cas no 1936679-50-3 ((2-cyclopropyloxolan-2-yl)methanamine)

(2-cyclopropyloxolan-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3113636-0.5g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95.0% | 0.5g |
$768.0 | 2025-03-19 | |
Enamine | EN300-3113636-2.5g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-3113636-1.0g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
A2B Chem LLC | AX58125-5g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 5g |
$3044.00 | 2024-04-20 | |
Aaron | AR01EKE1-2.5g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 2.5g |
$2681.00 | 2025-02-10 | |
Aaron | AR01EKE1-1g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 1g |
$1381.00 | 2025-02-10 | |
1PlusChem | 1P01EK5P-100mg |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 100mg |
$485.00 | 2024-06-17 | |
1PlusChem | 1P01EK5P-5g |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 5g |
$3595.00 | 2024-06-17 | |
Aaron | AR01EKE1-50mg |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 50mg |
$340.00 | 2025-02-10 | |
Aaron | AR01EKE1-100mg |
(2-cyclopropyloxolan-2-yl)methanamine |
1936679-50-3 | 95% | 100mg |
$496.00 | 2025-02-10 |
(2-cyclopropyloxolan-2-yl)methanamine 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
(2-cyclopropyloxolan-2-yl)methanamineに関する追加情報
Recent Advances in the Study of (2-cyclopropyloxolan-2-yl)methanamine (CAS: 1936679-50-3) in Chemical Biology and Pharmaceutical Research
The compound (2-cyclopropyloxolan-2-yl)methanamine (CAS: 1936679-50-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its cyclopropyl and oxolane (tetrahydrofuran) rings, has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile building block in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a precursor for novel gamma-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that structural modifications of (2-cyclopropyloxolan-2-yl)methanamine could yield compounds with selective binding affinity for GABA-A receptor subtypes. This finding is particularly significant for developing next-generation anxiolytics and anticonvulsants with improved safety profiles compared to existing benzodiazepines.
In parallel research, scientists have explored the compound's utility in fragment-based drug discovery. The rigid bicyclic structure of (2-cyclopropyloxolan-2-yl)methanamine provides an excellent three-dimensional framework for library development. A recent Nature Communications paper highlighted its use in generating diverse chemical libraries through efficient synthetic transformations, enabling rapid exploration of structure-activity relationships in various biological targets.
Pharmacokinetic studies of derivatives based on this scaffold have shown promising results. The compound's balanced lipophilicity (LogP ~1.8) and molecular weight (141.2 g/mol) make it particularly suitable for CNS drug development. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that properly substituted derivatives demonstrate excellent blood-brain barrier penetration while maintaining favorable metabolic stability.
The synthetic accessibility of (2-cyclopropyloxolan-2-yl)methanamine has been another focus of recent research. A 2024 publication in Organic Process Research & Development described an optimized kilogram-scale synthesis route with improved yield (78%) and reduced environmental impact compared to previous methods. This advancement addresses one of the key challenges in translating this scaffold from research to potential clinical applications.
Emerging applications in targeted protein degradation have also been reported. Researchers have successfully incorporated this scaffold into proteolysis-targeting chimeras (PROTACs), where it serves as a linker between target-binding and E3 ligase-binding moieties. The compound's rigidity and appropriate length make it particularly suitable for this application, as demonstrated in recent studies targeting oncogenic proteins.
While the therapeutic potential of (2-cyclopropyloxolan-2-yl)methanamine derivatives is becoming increasingly apparent, challenges remain in optimizing selectivity and minimizing off-target effects. Current research efforts are focusing on computational modeling approaches to predict optimal substitution patterns and stereochemical configurations. The compound's versatility suggests it will continue to be an important focus of chemical biology research in the coming years.
1936679-50-3 ((2-cyclopropyloxolan-2-yl)methanamine) 関連製品
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)
- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)




